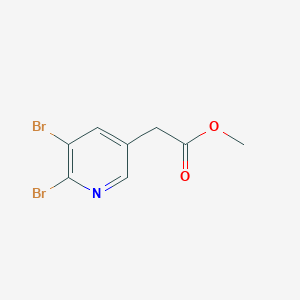
Methyl 2,3-dibromopyridine-5-acetate
Descripción general
Descripción
Methyl 2,3-dibromopyridine-5-acetate (MDBP) is a compound that has been studied extensively for its potential applications in scientific research. MDBP is a synthetic organic compound that belongs to the class of pyridine derivatives and is used as a reagent in organic synthesis. It is a colorless, crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
Methyl 2,3-dibromopyridine-5-acetate acts as a catalyst for organic reactions by forming a covalent bond with the substrate and facilitating the formation of a new bond. It has also been shown to inhibit enzymes by binding to the active site and preventing the enzyme from performing its catalytic function.
Biochemical and Physiological Effects
Methyl 2,3-dibromopyridine-5-acetate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and inhibit the growth of certain types of cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2,3-dibromopyridine-5-acetate has several advantages for laboratory experiments, including its high solubility in organic solvents, its low cost, and its ability to catalyze a wide range of reactions. However, it is also limited by its toxicity, which can make it difficult to use in some experiments.
Direcciones Futuras
Future research on Methyl 2,3-dibromopyridine-5-acetate could focus on its potential applications in drug discovery, as well as its potential use in the development of new materials and polymers. Additionally, further research could be conducted to explore its potential use as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore its potential use as a fluorescent dye and its ability to interact with other compounds.
Aplicaciones Científicas De Investigación
Methyl 2,3-dibromopyridine-5-acetate has a wide range of applications in scientific research, including as a catalyst for organic reactions, as an inhibitor of enzymes, and as a fluorescent dye. It has also been used in the synthesis of various organic compounds, such as drugs and polymers.
Propiedades
IUPAC Name |
methyl 2-(5,6-dibromopyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-7(12)3-5-2-6(9)8(10)11-4-5/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZOIXAEKDOHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(N=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dibromopyridine-5-acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















